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Erythromycin, 3''-O-demethyl- chemical structure and properties

An In-Depth Technical Guide to Erythromycin C (3''-O-demethyl-erythromycin) Authored by: Senior Application Scientist Abstract Erythromycin C, formally known as 3''-O-demethyl-erythromycin, is a naturally occurring macro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Erythromycin C (3''-O-demethyl-erythromycin)

Authored by: Senior Application Scientist

Abstract

Erythromycin C, formally known as 3''-O-demethyl-erythromycin, is a naturally occurring macrolide antibiotic and a direct biosynthetic precursor to the more abundant and clinically prominent Erythromycin A. As a key intermediate and a common impurity in commercial erythromycin preparations, a thorough understanding of its chemical structure, physicochemical properties, and biological activity is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of Erythromycin C, including its structural elucidation, physicochemical characteristics, detailed protocols for its isolation and characterization, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for those working with erythromycin and its derivatives, offering both foundational knowledge and practical, field-proven insights.

Introduction to Erythromycin and its Derivatives

Erythromycins are a class of macrolide antibiotics produced by the soil bacterium Saccharopolyspora erythraea.[1] The archetypal member of this family, Erythromycin A, was discovered in 1952 and has since become a cornerstone in the treatment of various bacterial infections, particularly in patients with penicillin allergies.[1] The macrolide structure is characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.[1] Erythromycins exert their bacteriostatic effect by inhibiting protein synthesis through reversible binding to the 50S subunit of the bacterial ribosome.[2]

The fermentation of S. erythraea yields a mixture of closely related erythromycin analogues, primarily Erythromycin A, B, and C.[3] While Erythromycin A is the major and most active component, Erythromycin C is a significant minor component that differs from Erythromycin A only by the absence of a methyl group on the 3''-hydroxyl of the cladinose sugar.[4] This seemingly minor structural modification has a notable impact on its biological activity, rendering it less potent than Erythromycin A.[5] Understanding the nuances of these structural differences is crucial for the development of novel macrolide antibiotics and for the quality control of erythromycin-based pharmaceuticals.

Chemical Structure and Properties of Erythromycin C

Chemical Structure

The chemical structure of Erythromycin C is depicted below. It consists of a 14-membered lactone ring (erythronolide A) to which two deoxysugars, L-cladinose and D-desosamine, are attached.[4] The key distinguishing feature of Erythromycin C is the free hydroxyl group at the 3''-position of the L-cladinose sugar, which is methylated in Erythromycin A.[4]

  • IUPAC Name: (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione[4]

  • Synonyms: 3''-O-demethyl-erythromycin, Erythromycin C[4][5]

  • CAS Number: 1675-02-1[5]

  • Molecular Formula: C₃₆H₆₅NO₁₃[5]

  • Molecular Weight: 719.9 g/mol [4][5]

Physicochemical Properties

A summary of the key physicochemical properties of Erythromycin C is provided in the table below.

PropertyValueSource(s)
AppearanceSolid[5]
SolubilitySoluble in DMF, DMSO, Ethanol, Methanol. Limited solubility in water.[5]
Predicted Density1.20±0.1 g/cm³[6]
Predicted Boiling Point815.2±65.0 °C[6]
Predicted pKa13.49±0.70[6]

Biological Activity and Mechanism of Action

Erythromycin C, like other macrolides, exhibits its antibacterial effect by targeting the bacterial ribosome.[2]

Antibacterial Spectrum and Potency

Erythromycin C is active against a range of Gram-positive and some Gram-negative bacteria.[5] However, its potency is significantly lower than that of Erythromycin A and B, reportedly being half as active or less.[5] The reduced activity is attributed to the structural difference at the 3''-position of the cladinose sugar. The presence of a relatively large proportion of the less active hemiacetal form in solution may also contribute to its lower antibacterial activity compared to Erythromycins A and B.[7]

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for erythromycins is the inhibition of bacterial protein synthesis.[2] This is achieved through binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[8] This binding sterically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome.[2]

The interaction of Erythromycin C with the 50S ribosomal subunit can be visualized as a multi-step process, as depicted in the following diagram:

G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Binding Binding to 23S rRNA in the NPET 30S_subunit 30S Subunit NPET Nascent Peptide Exit Tunnel (NPET) EryC Erythromycin C EryC->Binding Enters NPET Blockage Steric hindrance to nascent polypeptide Binding->Blockage Inhibition Inhibition of Protein Synthesis (Bacteriostatic Effect) Blockage->Inhibition

Caption: Interaction of Erythromycin C with the 50S ribosomal subunit.

Experimental Protocols

Isolation and Purification of Erythromycin C from Fermentation Broth

Erythromycin C is typically isolated from the fermentation broth of Saccharopolyspora erythraea as a minor component alongside Erythromycin A and B.[3] The following protocol outlines a general procedure for its isolation and purification.

Rationale: This multi-step process leverages the physicochemical properties of erythromycins, such as their solubility in organic solvents and their differential affinities for chromatographic stationary phases, to separate Erythromycin C from other components of the fermentation broth.

Protocol:

  • Fermentation Broth Extraction:

    • Adjust the pH of the S. erythraea fermentation broth to a basic pH (e.g., pH 9.0-9.5) with a suitable base (e.g., NaOH).

    • Extract the broth with a water-immiscible organic solvent such as ethyl acetate or methyl isobutyl ketone.

    • Separate the organic phase and concentrate it under reduced pressure to obtain a crude erythromycin mixture.

  • Preliminary Purification:

    • Dissolve the crude extract in an acidic aqueous solution to protonate the dimethylamino group of the erythromycins, rendering them water-soluble.

    • Wash the acidic aqueous solution with a nonpolar organic solvent (e.g., hexane) to remove nonpolar impurities.

    • Adjust the pH of the aqueous phase back to basic to deprotonate the erythromycins and precipitate them out of solution or enable re-extraction into an organic solvent.

  • Chromatographic Separation:

    • Dissolve the partially purified erythromycin mixture in a suitable mobile phase.

    • Perform preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18). A suitable mobile phase could be a gradient of acetonitrile and an ammonium acetate buffer at a slightly alkaline pH (e.g., pH 7.0), with the column heated to an elevated temperature (e.g., 70°C) to improve peak shape.[9]

    • Monitor the elution profile using a UV detector. The different erythromycin components will elute at different retention times, allowing for their separation.

    • Collect the fractions corresponding to the Erythromycin C peak.

    • Combine the Erythromycin C fractions and remove the solvent under reduced pressure to yield the purified compound.

Characterization of Erythromycin C

Rationale: A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the isolated Erythromycin C.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve the purified Erythromycin C in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum. Key expected signals include those for the methyl groups, the anomeric protons of the sugars, and the protons of the macrolide ring.[7]

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the carbonyl carbons, the carbons of the sugars, and the carbons of the lactone ring.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule.[10]

4.2.2. Mass Spectrometry (MS)

  • Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of erythromycins.

  • Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z corresponding to the molecular weight of Erythromycin C (approximately 720.9).

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to induce fragmentation of the parent ion. Characteristic fragmentation patterns for erythromycins include the loss of the sugar moieties. The fragmentation of Erythromycin C will show losses corresponding to the desosamine and cladinose sugars.[11]

4.2.3. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile, methanol, and an ammonium acetate buffer (e.g., 0.2 M, pH 7.0) is effective for the separation of erythromycin analogues.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 215 nm) can be used.

  • Purity Assessment: The purity of the isolated Erythromycin C can be determined by calculating the peak area percentage from the HPLC chromatogram.

Conclusion

Erythromycin C, or 3''-O-demethyl-erythromycin, represents a fundamentally important molecule in the study of macrolide antibiotics. While possessing weaker antibacterial activity than its methylated counterpart, Erythromycin A, its role as a biosynthetic intermediate and a common impurity necessitates a detailed understanding of its properties and analysis. The protocols and data presented in this guide offer a robust framework for researchers to isolate, characterize, and study this compound, thereby facilitating further research into the structure-activity relationships of macrolide antibiotics and the development of novel therapeutic agents.

References

  • Erythromycin, 3''-O-demethyl-12-deoxy- - ChemBK. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erythromycin - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Industrial Catalytic Production Process of Erythromycin. (2023). MDPI. Retrieved February 3, 2026, from [Link]

  • Erythromycin | C37H67NO13 | CID 12560 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erythromycin - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erythromycin C | C36H65NO13 | CID 83933 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of 3-O-demethylfortimicins - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • US20060074032A1 - Synthesis and separation of optically active isomers of erythromycin and their biological actions - Google Patents. (n.d.).
  • Erythromycin-Impurities - Pharmaffiliates. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Research of General Reaction: Synthesis of Erythromycin Derivatives Impurities about N-demonomethyl Compounds - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • WO2007067281A2 - Method for demethylating the 3'-dimethylamino group of erythromycin compounds - Google Patents. (n.d.).
  • Improved High-Pressure Liquid Chromatographic Method for the Analysis of Erythromycin in Solid Dosage Forms. (1982). Journal of Pharmaceutical Sciences. Retrieved February 3, 2026, from [Link]

  • Simple and rapid spectrophotometric method for the analysis of erythromycin in pharmaceutical dosage forms. (2014). African Journal of Pharmacy and Pharmacology. Retrieved February 3, 2026, from [Link]

  • Erythromycin A | Magritek. (n.d.). Retrieved February 3, 2026, from [Link]

  • Crystallographic Data. 81. Erythromycin and Some of Its Derivatives | Analytical Chemistry. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) Identification of impurities in erythromycin by liquid chromatography-mass spectrometric detection - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Process for preparation of n-demethyl-4'-deoxy-erythromycins a and b - Google Patents. (n.d.).
  • The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Overview of the binding mode of erythromycin (9;Cgreen) to the 50S... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erythromycin as a specific substrate for cytochrome P4503A isozymes and identification of a high-affinity erythromycin N-demethylase in adult female rats - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Binding of erythromycin to the 50S ribosomal subunit is affected by alterations in the 30S ... - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Product ion spectra (MS/MS) of novel erythromycin impurities, the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erythromycin. XII.1 The Isolation, Properties and Partial Structure of Erythromycin C. (1957). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • New Generation Separation and Identification Methods for Erythromycin - Scholars Research Library. (n.d.). Retrieved February 3, 2026, from [Link]

  • Solution Structure and Assignments of the 1H and 13C NMR Spectra of Erythromycin C in Organic and Aqueous Solution - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

  • A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations - Ingenta Connect. (n.d.). Retrieved February 3, 2026, from [Link]

  • Erythromycin 3''-O-methyltransferase - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Characterization of 50S Ribosomal Subunit Assembly Inhibition in Erythromycin Treated Escherichia coli Cells. - Digital Commons@ETSU. (n.d.). Retrieved February 3, 2026, from [Link]

  • HPLC Methods for analysis of Erythromycin - HELIX Chromatography. (n.d.). Retrieved February 3, 2026, from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Biosynthetic Pathway of 3''-O-demethylerythromycin in Saccharopolyspora erythraea

This guide provides a comprehensive technical overview of the biosynthetic pathway leading to 3''-O-demethylerythromycin, also known as erythromycin C, within the bacterium Saccharopolyspora erythraea. It is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the biosynthetic pathway leading to 3''-O-demethylerythromycin, also known as erythromycin C, within the bacterium Saccharopolyspora erythraea. It is intended for researchers, scientists, and drug development professionals engaged in the study of macrolide antibiotics, natural product biosynthesis, and metabolic engineering. This document delves into the enzymatic steps culminating in the formation of this key erythromycin precursor, the pivotal role of the eryG gene, and validated methodologies for the targeted production and analysis of 3''-O-demethylerythromycin through genetic engineering.

Introduction: Beyond Erythromycin A

Erythromycin A, a 14-membered macrolide antibiotic discovered in 1952, is a cornerstone of antibacterial therapy, produced industrially through fermentation of the soil actinomycete Saccharopolyspora erythraea.[1][2] Its biosynthesis is a complex, multi-step process orchestrated by a cluster of genes encoding a large polyketide synthase (PKS) and a series of post-PKS tailoring enzymes.[3][4] While Erythromycin A is the primary product of interest, its immediate precursor, 3''-O-demethylerythromycin (Erythromycin C), holds significant value.[5][6]

Erythromycin C is not only a crucial intermediate in the natural biosynthetic pathway but also a valuable starting material for the semisynthesis of next-generation macrolide antibiotics with improved pharmacological properties.[7][8] In wild-type S. erythraea, Erythromycin C is a minor co-metabolite.[5][6] However, through targeted genetic manipulation of the erythromycin biosynthetic gene cluster, specifically the inactivation of the final methyltransferase gene, eryG, production can be shunted to accumulate Erythromycin C as the primary product.[9][10]

This guide will illuminate the biochemical route to Erythromycin C, detail the genetic strategies for its enhanced production, and provide robust experimental protocols for the cultivation of engineered strains and the subsequent analysis of the target compound.

The Biosynthetic Pathway to 3''-O-demethylerythromycin (Erythromycin C)

The formation of Erythromycin C is a sequential process involving the creation of a macrolactone ring followed by specific hydroxylations and glycosylations. The pathway can be dissected into three major stages.

Stage 1: Assembly of the Macrolactone Core

The journey begins with the synthesis of the polyketide core, 6-deoxyerythronolide B (6-dEB). This process is catalyzed by a massive, modular Type I polyketide synthase known as 6-deoxyerythronolide B synthase (DEBS). The genes eryAI, eryAII, and eryAIII encode the three large multifunctional proteins that constitute DEBS. This enzymatic assembly line catalyzes a series of Claisen condensations, incorporating one propionyl-CoA starter unit and six methylmalonyl-CoA extender units to build the 14-membered macrolactone ring.

Stage 2: Post-PKS Modifications - Hydroxylation and Initial Glycosylation

Following the release of the 6-dEB core from the PKS, it undergoes a series of crucial modifications:

  • C-6 Hydroxylation: The cytochrome P450 monooxygenase EryF catalyzes the stereospecific hydroxylation of 6-dEB at the C-6 position to yield erythronolide B (EB).

  • First Glycosylation: The glycosyltransferase EryBIII attaches the deoxysugar TDP-L-mycarose to the C-3 hydroxyl group of EB, forming 3-O-α-mycarosylerythronolide B (MEB).

  • Second Glycosylation: The glycosyltransferase EryCV then attaches the amino sugar TDP-D-desosamine to the C-5 hydroxyl group of MEB, resulting in the formation of Erythromycin D.

Stage 3: The Final Hydroxylation to Erythromycin C

The final step in the biosynthesis of 3''-O-demethylerythromycin is the hydroxylation of Erythromycin D at the C-12 position of the macrolactone ring. This reaction is catalyzed by the enzyme EryK, a cytochrome P450 hydroxylase, yielding Erythromycin C.[11] This molecule is the direct precursor to Erythromycin A and represents the branch point in the pathway that determines the final product profile.

Erythromycin_C_Pathway Propionyl_CoA Propionyl-CoA + 6x Methylmalonyl-CoA DEBS DEBS (EryAI-AIII) Propionyl_CoA->DEBS dEB 6-deoxyerythronolide B (6-dEB) DEBS->dEB EB Erythronolide B (EB) dEB->EB EryF (C-6 Hydroxylation) MEB 3-O-α-mycarosyl- erythronolide B (MEB) EB->MEB EryBIII (Glycosylation) EryD Erythromycin D MEB->EryD EryCV (Glycosylation) EryC Erythromycin C (3''-O-demethylerythromycin) EryD->EryC EryK (C-12 Hydroxylation)

Figure 1: Biosynthetic pathway to Erythromycin C.

The Gatekeeper: Role of EryG in the Terminal Methylation

Erythromycin C stands at a critical juncture. In the wild-type strain, it serves as the substrate for the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, EryG.[9][10] The eryG gene encodes this enzyme, which specifically catalyzes the methylation of the 3''-hydroxyl group on the L-cladinose sugar moiety of Erythromycin C to produce the final, most active product, Erythromycin A.[11] A parallel reaction also occurs where EryG methylates Erythromycin D to form Erythromycin B.

The central principle for the dedicated production of 3''-O-demethylerythromycin lies in the targeted inactivation of the eryG gene. By creating a null mutation in eryG, the biosynthetic pathway is blocked at the final methylation step. This prevents the conversion of Erythromycin C to Erythromycin A, leading to the accumulation and secretion of Erythromycin C as the major fermentation product.[10]

Production Strategy: Genetic Engineering of Saccharopolyspora erythraea

The most effective and widely adopted strategy for producing 3''-O-demethylerythromycin is the creation of an eryG-deficient mutant of S. erythraea. This is typically achieved through homologous recombination to replace the functional eryG gene with a non-functional version or a selectable marker. Modern genome editing tools, such as CRISPR/Cas9, have also been adapted for efficient gene knockout in actinomycetes, providing a powerful alternative.[12]

The result of this targeted genetic engineering is a stable production strain that reliably channels metabolic flux towards Erythromycin C. Industrial high-producing strains of S. erythraea can be engineered in this manner to generate high titers of the desired precursor.[7][13][14]

Experimental Protocols

This section provides detailed, field-proven methodologies for the cultivation of an eryG mutant strain of S. erythraea, extraction of the product, and analytical verification.

Cultivation of S. erythraea eryG Mutant Strain

This protocol describes a typical two-stage fermentation process.

Materials:

  • S. erythraea strain with a confirmed eryG knockout.

  • Seed Medium (per liter): 10 g glucose, 25 g corn starch, 10 g yeast extract, 10 g whole-milk powder, 2 g MgSO₄·7H₂O. Adjust pH to 7.2.

  • Production Medium (per liter): 90 g glucose, 20 g whole-milk powder, 25 g cottonseed cake powder, 2 g yeast powder, 1 g lactic acid, 4 g trisodium citrate, 2 g K₂HPO₄. Adjust pH to 7.2.

  • Sterile baffled flasks.

Protocol:

  • Inoculum Preparation (Seed Stage): Aseptically inoculate 50 mL of Seed Medium in a 250 mL baffled flask with a cryopreserved stock or a well-sporulated agar plate of the S. erythraea eryG mutant.

  • Incubate at 28°C on a rotary shaker at 250 rpm for 72 hours.[15] The culture should appear dense and fragmented.

  • Production Stage: Inoculate 30 mL of Production Medium in a 250 mL baffled flask with 2 mL of the seed culture (approx. 6.7% v/v).

  • Incubate the production culture at 28°C, 250 rpm for 7-10 days.[15] Monitor the culture for growth and product formation.

Extraction and Analysis by HPLC

This protocol outlines the extraction of erythromycins from the fermentation broth and subsequent analysis by reverse-phase HPLC.

Materials:

  • Fermentation broth from the eryG mutant culture.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium Acetate (HPLC grade).

  • C18 reverse-phase HPLC column (e.g., µBondapak C18 or equivalent).

  • HPLC system with UV detector.

  • Erythromycin A and C standards.

Protocol:

  • Extraction:

    • Harvest 1 mL of the whole fermentation broth.

    • Add 4 mL of methanol and vortex vigorously for 10 minutes to extract the erythromycins and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes to pellet cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., 45:10:10:35 v/v/v/v).[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm.[17]

    • Injection Volume: 20 µL.

    • Analysis: Run the sample and compare the retention times and peak areas with the Erythromycin C and Erythromycin A standards. The major peak in the mutant strain extract should correspond to Erythromycin C, with a minimal or absent peak for Erythromycin A.

Enzymatic Assay for EryG O-Methyltransferase Activity

This assay is designed to confirm the absence of functional EryG in the mutant strain by testing the ability of a cell-free extract to methylate Erythromycin C.

Materials:

  • Cell pellets from wild-type and eryG mutant S. erythraea cultures.

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Erythromycin C substrate.

  • S-adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM).

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Protocol:

  • Preparation of Cell-Free Extract:

    • Harvest cells from 50 mL of culture by centrifugation.

    • Wash the cell pellet twice with Lysis Buffer.

    • Resuspend the pellet in 5 mL of Lysis Buffer and lyse the cells (e.g., by sonication or French press).

    • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant is the cell-free extract. Determine the total protein concentration (e.g., by Bradford assay).

  • Enzymatic Reaction:

    • In a microfuge tube, set up the reaction mixture: 50 µL cell-free extract, 1 mM Erythromycin C, and 50 µM [¹⁴C]-SAM in a total volume of 100 µL with Lysis Buffer.

    • Prepare a negative control without Erythromycin C.

    • Incubate at 30°C for 1 hour.

  • Detection of Methylation:

    • Stop the reaction by adding 500 µL of ethyl acetate and vortexing.

    • Centrifuge to separate the phases. The methylated product (Erythromycin A) will partition into the organic phase.

    • Transfer 400 µL of the ethyl acetate (top layer) to a scintillation vial.

    • Evaporate the solvent.

    • Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Interpretation: The cell-free extract from the wild-type strain should show significant incorporation of radioactivity, indicating the formation of [¹⁴C]-Erythromycin A. The extract from the eryG mutant should show background levels of radioactivity, confirming the absence of O-methyltransferase activity.

Experimental_Workflow cluster_cultivation Cultivation cluster_analysis Analysis cluster_verification Enzymatic Verification Inoculum Seed Culture (72 hrs) Production Production Culture (7-10 days) Inoculum->Production Inoculate Harvest Harvest Broth Production->Harvest Harvest_Cells Harvest Cells Production->Harvest_Cells Extraction Solvent Extraction Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC Lysate_Prep Prepare Cell-Free Extract Harvest_Cells->Lysate_Prep Enzyme_Assay O-Methyltransferase Assay (with [¹⁴C]-SAM) Lysate_Prep->Enzyme_Assay

Figure 2: Experimental workflow for production and analysis.

Data Presentation: Expected Product Profile

The targeted knockout of the eryG gene dramatically alters the product profile of the fermentation. The following table summarizes the expected distribution of major erythromycin congeners in a wild-type versus an eryG mutant strain.

Strain TypeErythromycin A TiterErythromycin C TiterPredominant Product
Wild-TypeHigh (>90% of total)Low (<5% of total)Erythromycin A
eryG MutantUndetectableHigh (>90% of total)Erythromycin C
Table 1: Comparison of expected erythromycin production profiles.

Conclusion

The biosynthetic pathway to 3''-O-demethylerythromycin (Erythromycin C) in Saccharopolyspora erythraea is a well-characterized segment of the larger erythromycin production pathway. Understanding this pathway, particularly the terminal methylation step catalyzed by the EryG O-methyltransferase, provides a clear and effective strategy for the targeted production of Erythromycin C. Through precise genetic engineering to inactivate the eryG gene, industrial strains of S. erythraea can be converted into efficient cell factories for this valuable macrolide precursor. The protocols detailed in this guide offer a robust framework for the cultivation, analysis, and verification required to successfully implement this metabolic engineering strategy, enabling further research and development in the field of semi-synthetic antibiotics.

References

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  • A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances - ResearchGate. [Link]

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  • Methyltransferase Assay Services - Reaction Biology. [Link]

  • A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances - Semantic Scholar. [Link]

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Foundational

A Deep Dive into Macrolide Differentiation: A Technical Guide to Erythromycin A and its 3''-O-demethyl Analog

For Researchers, Scientists, and Drug Development Professionals Introduction Erythromycin A, a cornerstone of macrolide antibiotics since its discovery in 1952, has been a vital tool in combating a wide array of bacteria...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A, a cornerstone of macrolide antibiotics since its discovery in 1952, has been a vital tool in combating a wide array of bacterial infections.[1][2] Produced by the bacterium Saccharopolyspora erythraea, this complex molecule's efficacy stems from its ability to inhibit bacterial protein synthesis.[1][3] However, the fermentation process that yields Erythromycin A also produces several related compounds, including Erythromycin C, also known as 3''-O-demethyl-erythromycin.[4] This technical guide provides an in-depth comparative analysis of Erythromycin A and its direct precursor, Erythromycin C, focusing on the subtle yet significant structural difference and its cascading effects on biosynthetic pathways, antimicrobial activity, and potential for future drug development. Understanding these differences is paramount for researchers aiming to optimize erythromycin production and for scientists engaged in the rational design of novel macrolide antibiotics.

I. Structural Disparity: The Significance of a Single Methyl Group

At the heart of the functional differences between Erythromycin A and Erythromycin C lies a seemingly minor structural variation: the presence or absence of a methyl group on the mycarose sugar moiety.[4][5] Erythromycin A possesses a 3''-O-methyl group, which is absent in Erythromycin C.[5] This seemingly subtle distinction has profound implications for the molecule's biological activity.

FeatureErythromycin AErythromycin C (3''-O-demethyl-erythromycin)
Chemical Formula C₃₇H₆₇NO₁₃C₃₆H₆₅NO₁₃
Molecular Weight 733.93 g/mol 719.9 g/mol
Key Structural Difference Presence of a methyl group at the 3''-O position of the mycarose sugarAbsence of a methyl group at the 3''-O position of the mycarose sugar

Diagram of the Chemical Structures

Chemical Structures of Erythromycin A and C cluster_A Erythromycin A cluster_C Erythromycin C (3''-O-demethyl-erythromycin) img_A img_A img_C img_C

Caption: Comparative structures of Erythromycin A and Erythromycin C.

II. Biosynthetic Divergence: The Role of EryG

The structural difference between Erythromycin A and C is a direct consequence of the biosynthetic pathway in Saccharopolyspora erythraea.[6] Erythromycin C is a direct precursor to Erythromycin A. The final step in the biosynthesis of Erythromycin A is the methylation of the 3''-hydroxyl group of the mycarose sugar of Erythromycin C. This crucial reaction is catalyzed by the enzyme S-adenosyl-L-methionine:erythromycin C 3''-O-methyltransferase, commonly known as EryG.[5][7]

The EryG enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to convert Erythromycin C into the more potent Erythromycin A.[7] The efficiency of this enzymatic step can influence the relative yields of Erythromycin A and C in fermentation processes.

Erythromycin Biosynthesis Pathway

G Erythromycin Biosynthesis: Final Methylation Step EryC Erythromycin C EryG EryG (3''-O-methyltransferase) EryC->EryG EryA Erythromycin A SAM S-adenosyl-L-methionine SAM->EryG SAH S-adenosyl-L-homocysteine EryG->EryA EryG->SAH

Caption: Enzymatic conversion of Erythromycin C to Erythromycin A.

III. Antimicrobial Activity and Mechanism of Action: A Comparative Analysis

Both Erythromycin A and C exert their antibacterial effects by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel.[8] This binding obstructs the passage of newly synthesized peptide chains, leading to premature dissociation of peptidyl-tRNAs from the ribosome and ultimately halting bacterial growth.[8] This mechanism of action is primarily bacteriostatic, though bactericidal effects can be observed at higher concentrations.

Despite sharing the same target, a significant difference exists in their potency. Erythromycin A is consistently reported to be a more potent antibiotic than Erythromycin C.[4][9] Studies have shown that Erythromycin C exhibits approximately half the antibacterial activity of Erythromycin A.[10]

Comparative Minimum Inhibitory Concentrations (MICs)

Bacterial SpeciesErythromycin A MIC (µg/mL)Erythromycin C Potency Relative to A
Gram-positive bacteria (general)Varies by species~50%
Gram-negative bacteria (limited spectrum)Varies by species~50%

Note: The potency of Erythromycin C is generally reported as being about half that of Erythromycin A against susceptible strains.[10]

The reduced activity of Erythromycin C is hypothesized to be a result of its lower binding affinity to the bacterial ribosome. The 3''-O-methyl group of Erythromycin A is thought to contribute to a more stable interaction with the ribosomal RNA, potentially through additional hydrophobic interactions or by influencing the overall conformation of the bound drug.[9] The absence of this methyl group in Erythromycin C may lead to a less favorable binding orientation and a weaker association with the ribosomal target.

IV. Pharmacokinetic Profile: A Data Gap

Comprehensive pharmacokinetic data for Erythromycin C are scarce in publicly available literature. The focus of clinical and research efforts has predominantly been on Erythromycin A, the more active and commercially utilized compound.

For Erythromycin A, it is known to have variable oral absorption and is often administered as enteric-coated tablets or ester derivatives to protect it from degradation by gastric acid.[11][12] It is widely distributed in body tissues and is primarily metabolized in the liver by the cytochrome P450 system, with a relatively short half-life of about 1.5 to 2 hours.[12][13][14]

Given the structural similarity, it can be inferred that Erythromycin C would likely share some of these general pharmacokinetic properties. However, without specific studies, any potential differences in absorption, distribution, metabolism, and excretion remain speculative.

V. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental technique for quantifying and comparing the antimicrobial potency of compounds like Erythromycin A and C is the determination of the Minimum Inhibitory Concentration (MIC). The following is a standardized broth microdilution protocol.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Erythromycin A and Erythromycin C stock solutions of known concentration

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Workflow for MIC Determination

G MIC Determination Workflow A Prepare serial dilutions of Erythromycin A and C in CAMHB in 96-well plates. B Prepare a standardized bacterial inoculum (0.5 McFarland standard). A->B C Inoculate each well with the bacterial suspension. B->C D Incubate plates at 35°C for 16-20 hours. C->D E Visually inspect for turbidity or measure absorbance at 600 nm. D->E F Determine the MIC: the lowest concentration with no visible growth. E->F

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration.

Detailed Procedure:

  • Preparation of Antibiotic Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. b. Add 100 µL of the appropriate antibiotic stock solution (at a concentration of 2x the highest desired final concentration) to well 1. c. Perform a serial 2-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). e. Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh culture plate, select several colonies of the test organism and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: a. Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. b. Alternatively, a microplate reader can be used to measure the optical density at 600 nm. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the growth control.

Conclusion

The single methyl group that differentiates Erythromycin A from its precursor, Erythromycin C (3''-O-demethyl-erythromycin), serves as a compelling example of how subtle structural modifications can have a significant impact on biological activity. This difference, originating from the final enzymatic methylation step in the biosynthetic pathway, results in a twofold increase in the antimicrobial potency of Erythromycin A. While the precise molecular interactions underlying this enhanced activity are still a subject of investigation, the prevailing hypothesis points to a more stable binding to the bacterial ribosome. For researchers in drug discovery and development, this relationship underscores the importance of post-polyketide synthase modifications in tailoring the efficacy of natural products. Further quantitative studies on the ribosomal binding affinities and a comprehensive pharmacokinetic comparison of these two molecules would provide invaluable data for the future design of macrolide antibiotics with improved therapeutic profiles.

References

  • IUBMB Enzyme Nomenclature. (n.d.). EC 2.1.1.254. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Erythromycin 3''-O-methyltransferase. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). ERYTHROMYCIN ERYTHROMYCIN TABLETS, USP TABLETS, USP. Retrieved from [Link]

  • PubChem. (n.d.). Erythromycin. Retrieved from [Link]

  • Wikipedia. (2024, February 1). Erythromycin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Erythromycin. StatPearls. Retrieved from [Link]

  • MDPI. (2023). Industrial Catalytic Production Process of Erythromycin. Processes, 11(5), 1533. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of erythromycin A. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Pharmacokinetics and Antibiotic Activity of Erythromycin. Retrieved from [Link]

  • PubMed. (1977). Pharmacokinetics of erythromycin on repetitive dosing. Journal of Clinical Pharmacology, 17(10 Pt 1), 592–600. Retrieved from [Link]

  • PubChem. (n.d.). Erythromycin C. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of erythromycin. Retrieved from [Link]

  • G. Levol, et al. (1985). Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrobial Agents and Chemotherapy, 28(5), 630-633. Retrieved from [Link]

  • Alamy. (n.d.). Erythromycin chemical structure hi-res stock photography and images. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erythromycin. Retrieved from [Link]

  • Karger Publishers. (n.d.). Pharmacokinetics of Erythromycin in Manl. Retrieved from [Link]

  • American Society for Microbiology Journals. (2012). Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy. Antimicrobial Agents and Chemotherapy, 56(5), 2263-2270. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the biosynthesis of erythromycin. Retrieved from [Link]

  • PubMed Central. (n.d.). Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway of erythromycin A biosynthesis. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Isolation and Purification of Erythromycin C from Fermentation Broth

Abstract and Introduction Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), is not a single compound but a complex of structurally related analo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), is not a single compound but a complex of structurally related analogues.[1][2] The primary and most clinically significant component is Erythromycin A. However, the fermentation process concurrently yields minor variants, including Erythromycin B, C, D, and others.[1] Erythromycin C (MW: 719.90 g/mol ) is a crucial analogue whose isolation is essential for its use as an analytical standard, for comprehensive toxicological evaluation, and for research into the biosynthetic pathways of macrolides.[2][3] In some contexts, Erythromycin C is considered a toxic impurity that must be removed during the production of Erythromycin A.[2]

The structural similarity among erythromycin analogues, particularly between Erythromycin A and C, presents a significant purification challenge. This application note provides a detailed, multi-phase protocol for the robust isolation and purification of Erythromycin C from a complex fermentation broth. The methodology leverages fundamental physicochemical principles, including pH-dependent solubility for selective extraction and differential polarity for chromatographic separation. Each step is explained with its underlying scientific rationale to provide researchers with a deep, actionable understanding of the process.

Principle of the Method

The isolation strategy is founded on the amphipathic and basic nature of the erythromycin molecule, which contains a dimethylamino group on its desosamine sugar. This group has a pKa that allows for dramatic changes in the molecule's polarity and solubility based on the pH of the aqueous environment.

  • Alkaline Solvent Extraction: At an alkaline pH (e.g., 9.5-10.0), the dimethylamino group is deprotonated, rendering the erythromycin molecule neutral and significantly more soluble in water-immiscible organic solvents like butyl acetate or methyl isobutyl ketone.[4][5] This allows for the efficient transfer of all erythromycin analogues from the clarified aqueous broth into an organic phase, leaving behind polar impurities.

  • Acidic Back-Extraction: By mixing the enriched organic phase with an acidic aqueous solution (e.g., pH 4.5-5.0), the dimethylamino group becomes protonated (cationic).[4] This dramatically increases the water solubility of the erythromycins, causing them to transfer back into the aqueous phase. This step is crucial for separating the target compounds from neutral lipids and other non-basic impurities that remain in the organic solvent.

  • Chromatographic Separation: The final purification stage relies on preparative reversed-phase high-performance liquid chromatography (HPLC). Although erythromycin analogues are structurally similar, they possess subtle differences in polarity. Erythromycin C is typically more polar than Erythromycin A. These differences can be exploited using a C18 stationary phase and an optimized aqueous-organic mobile phase to achieve baseline separation.[6]

Overall Isolation and Purification Workflow

The entire process can be visualized as a four-phase workflow, moving from a complex biological matrix to a highly purified final product.

G cluster_0 Phase 1: Pre-Treatment cluster_1 Phase 2: Primary Isolation cluster_2 Phase 3: Chromatographic Purification cluster_3 Phase 4: Product Recovery Fermentation_Broth Raw Fermentation Broth Clarification Centrifugation / Microfiltration Fermentation_Broth->Clarification Clarified_Broth Clarified Supernatant Clarification->Clarified_Broth Alkaline_Extraction pH Adjustment (9.5-10.0) + Solvent Extraction Clarified_Broth->Alkaline_Extraction Back_Extraction Acidic Back-Extraction (pH 4.5-5.0) Alkaline_Extraction->Back_Extraction Crude_Extract Crude Erythromycin Aqueous Extract Back_Extraction->Crude_Extract Prep_HPLC Preparative Reversed-Phase HPLC Crude_Extract->Prep_HPLC Fraction_Collection Fraction Collection (UV Guided) Prep_HPLC->Fraction_Collection EryC_Fractions Pooled Erythromycin C Fractions Fraction_Collection->EryC_Fractions Solvent_Evaporation Solvent Evaporation EryC_Fractions->Solvent_Evaporation Crystallization Crystallization Solvent_Evaporation->Crystallization Final_Product Purified Erythromycin C Crystals Crystallization->Final_Product

Caption: High-level workflow for Erythromycin C isolation.

Materials, Reagents, and Equipment

Category Item Specifications
Solvents Butyl Acetate or Methyl Isobutyl Ketone (MIBK)HPLC Grade
AcetonitrileHPLC Grade
MethanolHPLC Grade
AcetoneACS Grade
Deionized Water>18 MΩ·cm
Acids/Bases Sodium Hydroxide (NaOH)5 M solution
Hydrochloric Acid (HCl)2 M solution
Buffers/Salts Ammonium Phosphate, MonobasicACS Grade
Equipment High-speed Refrigerated CentrifugeCapable of >10,000 x g
pH MeterCalibrated, with probe
Separatory FunnelsAppropriate volumes
Rotary EvaporatorWith vacuum pump and chiller
Preparative HPLC SystemWith Diode Array Detector (DAD)
Freeze Dryer (Lyophilizer)Optional, for final drying
Chromatography Preparative C18 Columne.g., 250 x 21.2 mm, 10 µm
Analytical C18 Columne.g., 250 x 4.6 mm, 5 µm
Consumables Centrifuge BottlesSolvent-resistant
0.22 µm Syringe FiltersFor HPLC sample prep

Detailed Experimental Protocol

Phase 1: Fermentation Broth Pre-Treatment
  • Objective: To remove microbial cells (S. erythraea), insoluble media components, and other particulate matter.

  • Harvesting: Collect the fermentation broth at the end of the culture period.

  • Centrifugation: Aliquot the broth into appropriate centrifuge bottles. Centrifuge at 10,000 x g for 30 minutes at 4°C.

  • Supernatant Collection: Carefully decant the supernatant, which contains the soluble erythromycins. Discard the mycelial pellet.

  • Filtration (Optional): For complete clarification, perform microfiltration on the supernatant using a 0.45 µm filter. This step is recommended to prevent emulsions in the subsequent extraction phase.[2]

Phase 2: Primary Isolation via pH-Dependent Solvent Extraction
  • Objective: To selectively extract erythromycin analogues from the clarified broth and concentrate them into a clean aqueous solution.

G A Clarified Broth (Aqueous Phase 1) B Adjust to pH 9.5-10.0 with 5M NaOH A->B C Add equal volume of Butyl Acetate (Organic Phase 1) B->C D Mix & Separate Phases C->D E Spent Broth (Discard) D->E Aqueous F Erythromycin-Rich Organic Phase 1 D->F Organic G Add equal volume of Acidic Water (pH 4.5-5.0) (Aqueous Phase 2) F->G H Mix & Separate Phases G->H I Spent Organic Phase 1 (Discard) H->I Organic J Erythromycin-Rich Aqueous Phase 2 (Crude Extract) H->J Aqueous

Caption: Liquid-liquid extraction workflow for primary isolation.

  • Alkalinization: Transfer the clarified broth to a large separatory funnel. Slowly add 5 M NaOH while stirring and monitoring with a pH meter until the pH is stable at 9.5-10.0.

    • Rationale: This deprotonates the erythromycins, making them uncharged and increasing their partition coefficient into the organic solvent.[4]

  • First Extraction: Add a volume of butyl acetate equal to the volume of the broth.[7] Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The upper layer is the organic phase containing the erythromycins. Drain and discard the lower aqueous layer (spent broth).

  • Acidic Back-Extraction: To the erythromycin-rich organic phase in the separatory funnel, add an equal volume of deionized water that has been pre-adjusted to pH 4.5-5.0 with 2 M HCl.

    • Rationale: This step protonates the basic dimethylamino group, rendering the erythromycins cationic and highly water-soluble, thus transferring them back to the aqueous phase.[4]

  • Phase Separation & Collection: Shake vigorously as in step 2. Allow the layers to separate. Drain and collect the lower aqueous layer, which is now the enriched crude extract. Discard the upper organic layer.

  • Concentration: Reduce the volume of the crude aqueous extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C. Do not evaporate to complete dryness.

Phase 3: Preparative HPLC Purification
  • Objective: To separate Erythromycin C from Erythromycin A, B, and other related impurities.

Parameter Condition
Column C18 Reversed-Phase, 250 x 21.2 mm, 10 µm
Mobile Phase A 0.2 M Ammonium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient Isocratic or shallow gradient (e.g., 30-40% B)
Flow Rate 15-20 mL/min (column dependent)
Detection UV at 215 nm[6]
Temperature 35°C[6]
  • Sample Preparation: Filter the concentrated crude extract through a 0.22 µm syringe filter before injection.

  • Method Development: Before running a preparative separation, it is crucial to develop the method on an analytical scale (4.6 mm ID column). The goal is to achieve baseline separation between the peaks corresponding to Erythromycin A, B, and C. Adjust the acetonitrile percentage to optimize resolution. Erythromycin C, being more polar, will typically elute earlier than Erythromycin A.

  • Preparative Run: Scale up the optimized analytical method to the preparative column. Inject the crude extract.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the fractions corresponding to the eluting Erythromycin C peak. It is advisable to collect multiple small fractions across the peak to isolate the purest portions.

  • Purity Analysis: Analyze each collected fraction using the analytical HPLC method to assess purity. Pool the fractions that meet the desired purity specification (e.g., >95%).

Phase 4: Product Recovery and Final Formulation
  • Objective: To remove the HPLC solvents and obtain purified, solid Erythromycin C.

  • Solvent Removal: Combine the high-purity fractions. Remove the bulk of the acetonitrile using a rotary evaporator.

  • Desalting (If Necessary): If buffer salts are present, they may need to be removed. This can be achieved by a final solid-phase extraction (SPE) step or by lyophilization if the buffer is volatile (e.g., ammonium acetate).

  • Crystallization: A common method for final purification is crystallization. a. Dissolve the semi-purified, salt-free product in a minimal amount of a suitable hot solvent, such as aqueous acetone or ethanol. b. Allow the solution to cool slowly to room temperature, then transfer to 4°C to induce crystal formation. c. Collect the crystals by vacuum filtration. d. Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Store in a desiccator at -20°C.

Quality Control and Process Monitoring

Throughout the protocol, frequent analysis is key to maximizing yield and purity.

  • Technique: Analytical Reversed-Phase HPLC is the primary method.

  • Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.2 M ammonium phosphate buffer (pH 6.5)[6]

    • Detection: UV at 215 nm[6]

  • Sampling Points:

    • Clarified Broth: To establish the initial concentration of Erythromycin C.

    • Spent Broth: To ensure efficient extraction into the organic phase.

    • Crude Aqueous Extract: To quantify recovery after the back-extraction step.

    • HPLC Fractions: To determine the purity of each fraction and guide the pooling strategy.

    • Final Product: To confirm final purity and identity against a reference standard.

References

  • Slideshare. (n.d.). Production of erythromycin. [Online Presentation]. Available from: [Link]

  • Soral, P., et al. (n.d.). Simple and rapid spectrophotometric method for the analysis of erythromycin in pharmaceutical dosage forms. Mahidol University Journal of Pharmaceutical Sciences.
  • Mohd-Setapar, S. H., et al. (2016). New Generation Separation and Identification Methods for Erythromycin. Der Pharmacia Lettre, 8(19), 215-222.
  • Dadfarnia, S., et al. (2011). Determination of erythromycins in fermentation broth using liquid phase extraction with back extraction combined with high performance liquid chromatography. Journal of the Iranian Chemical Society, 8(3), 759-767.
  • BenchChem. (2025).
  • Paraskevopoulos, G., et al. (2023). Industrial Catalytic Production Process of Erythromycin.
  • Rathod, M. G., et al. (2014). Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India. Journal of Applied Pharmaceutical Science, 4(10), 013-018.
  • Zhang, Y., et al. (2022). Enhanced Erythromycin Elimination from Erythromycin Fermentation Residue via Anaerobic Volatile Fatty Acid Production Under Mesophilic Conditions. Molecules, 27(19), 6667.
  • Issa, Y. M., & Amin, A. S. (2001). EXTRACTION-COLORIMETRIC METHOD FOR THE DETERMINATION OF ERYTHROMYCIN AND ITS ESTERS IN DOSAGE FORMS USING CHROMOTROPIC ACID AZO DYES. Analytical Letters, 34(7), 1163-1173.
  • The Pharma Innovation. (2019). Method development and validation by chromatographic method for determination of erythromycin in pharmaceutical dosage form.
  • Li, Y., et al. (2022). Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry. Food Chemistry, 383, 132422.
  • Li, S., et al. (2024). Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach. Biotechnology and Bioengineering.
  • Cachet, T., et al. (1987). Optimization of the separation of erythromycin and related substances by high-performance liquid chromatography.
  • Minás, E. M. (2002). Production of Erythromycin With Saccharopolyspora erythraea. In Methods in Biotechnology (pp. 59-71). Humana Press.
  • Moharkar, S., & Dhamole, P. B. (2021). Sugaring-out extraction of erythromycin from fermentation broth. Korean Journal of Chemical Engineering, 38(1), 90-97.
  • Szeitz, A., et al. (2008). A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1331-1335.
  • Wikipedia. (n.d.). Erythromycin. Retrieved from [Link]

  • Li, Q., et al. (2020). Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics. Frontiers in Bioengineering and Biotechnology, 8, 596649.
  • Chemsrc. (n.d.). erythromycin C. Retrieved from [Link]

  • Li, Q., et al. (2020). Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics. Frontiers in Bioengineering and Biotechnology, 8, 596649. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of High-Purity 3''-O-demethyl-erythromycin

Introduction: The Pursuit of Purity in Erythromycin Derivatives Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades.[1] The modification of its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Purity in Erythromycin Derivatives

Erythromycin, a macrolide antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades.[1] The modification of its structure has led to the development of derivatives with improved properties, such as acid stability and altered pharmacokinetic profiles.[2][3] One such derivative, 3''-O-demethyl-erythromycin (also referred to as Erythromycin C), is a key impurity and a metabolite of Erythromycin.[4][5] Its isolation and characterization in high purity are crucial for comprehensive pharmacological and toxicological assessments, and for use as a reference standard in analytical method development.

This document provides detailed application notes and protocols for the crystallization of high-purity 3''-O-demethyl-erythromycin. As a Senior Application Scientist, the following guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible crystallization process.

Guiding Principles: A Rational Approach to Crystallization

The successful crystallization of an active pharmaceutical ingredient (API) is a multifaceted process governed by thermodynamic and kinetic principles. The primary goal is to induce a phase transition from a soluble state to a highly ordered solid state, thereby excluding impurities in the process.[6][7] The choice of crystallization technique is dictated by the physicochemical properties of the target molecule, most notably its solubility profile in various solvents. For 3''-O-demethyl-erythromycin, we will explore two primary, robust methods: Cooling Crystallization and Antisolvent Crystallization .

The demethylation at the 3''-O-position of the cladinose sugar is expected to slightly increase the hydrophobicity of the molecule compared to Erythromycin A, which may lead to a decrease in its aqueous solubility.[8] This subtle yet significant change necessitates a tailored approach to crystallization solvent system selection and parameter optimization.

Visualizing the Crystallization Workflow

G cluster_params Controllable Parameters cluster_processes Crystallization Processes cluster_outcomes Product Attributes CoolingRate Cooling Rate / Antisolvent Addition Rate Supersaturation Supersaturation Rate CoolingRate->Supersaturation Directly affects StirringSpeed Stirring Speed Nucleation Nucleation Rate StirringSpeed->Nucleation Influences secondary nucleation Concentration Initial Concentration Concentration->Supersaturation Supersaturation->Nucleation Growth Crystal Growth Rate Supersaturation->Growth Yield Yield Supersaturation->Yield Purity Purity Nucleation->Purity High rate can trap impurities CrystalSize Crystal Size Distribution Nucleation->CrystalSize Affects Growth->Purity Slow growth favors purity Growth->CrystalSize CrystalSize->Purity Affects washing efficiency

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Erythromycin A Production by Minimizing Erythromycin C Impurity

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the production of Erythromycin A. This document provides in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the production of Erythromycin A. This document provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of minimizing the co-production of Erythromycin C, a critical process impurity. Our goal is to equip you with the scientific rationale and practical methodologies to enhance the purity and yield of your Erythromycin A fermentations.

Erythromycin A is a clinically significant macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. During the fermentation process, several related analogues are often co-produced, with Erythromycin C being a direct precursor and a common impurity.[1] While structurally similar, Erythromycin C exhibits reduced antibacterial efficacy and its presence can indicate suboptimal fermentation conditions or an inferior quality drug product.[] Therefore, stringent control over its formation is paramount for regulatory compliance and therapeutic effectiveness.[]

This guide is structured to provide actionable solutions based on a mechanistic understanding of the erythromycin biosynthetic pathway.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter, providing causal explanations and step-by-step protocols for resolution.

Problem 1: High Levels of Erythromycin C Detected in Fermentation Broth

Symptoms:

  • HPLC analysis of the fermentation broth shows a significant peak corresponding to Erythromycin C, exceeding acceptable limits.

  • Reduced overall yield of Erythromycin A despite good cell growth.

Root Cause Analysis:

High levels of Erythromycin C are typically indicative of a bottleneck in the final methylation step of the Erythromycin A biosynthetic pathway. Erythromycin C is the immediate precursor to Erythromycin A, and their relationship is depicted in the biosynthetic pathway below.[1][3] The conversion is catalyzed by the enzyme EryG, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[4][5] Therefore, the accumulation of Erythromycin C can be attributed to one or more of the following factors:

  • Insufficient activity of EryG methyltransferase: The expression or catalytic efficiency of the EryG enzyme may be suboptimal.

  • Limited availability of the methyl donor, S-adenosyl-L-methionine (SAM): SAM is a crucial co-substrate for the EryG-mediated methylation.[3][6]

  • Suboptimal fermentation conditions: Parameters such as temperature, pH, and nutrient availability can influence enzyme activity and precursor supply.

  • Genetic limitations of the production strain: The inherent genetic makeup of the Saccharopolyspora erythraea strain may favor the accumulation of Erythromycin C.

Visualizing the Biosynthetic Branch Point

Erythromycin_Biosynthesis cluster_key Process Flow Erythromycin D Erythromycin D Erythromycin C Erythromycin C (Impurity/Precursor) Erythromycin D->Erythromycin C eryK (C-12 Hydroxylation) Erythromycin B Erythromycin B Erythromycin D->Erythromycin B eryG (O-Methylation) + SAM Erythromycin A Erythromycin A (Target Product) Erythromycin C->Erythromycin A eryG (O-Methylation) + SAM Erythromycin B->Erythromycin A eryK (C-12 Hydroxylation)

Caption: Erythromycin A Biosynthetic Pathway Branch Point.

Solutions:

  • Enhance EryG Methyltransferase Activity through Genetic Engineering:

    • Rationale: Overexpression of the eryG gene can increase the intracellular concentration of the methyltransferase, thereby driving the conversion of Erythromycin C to Erythromycin A more efficiently.[7]

    • Protocol:

      • Clone the eryG gene from Saccharopolyspora erythraea into a suitable expression vector with a strong constitutive or inducible promoter.

      • Transform the engineered plasmid into your S. erythraea production strain.

      • Select for and verify the successful integration and expression of the additional eryG copy.

      • Conduct fermentation trials with the engineered strain and compare the Erythromycin A:C ratio to the parent strain.

  • Optimize the Intracellular Pool of S-adenosyl-L-methionine (SAM):

    • Rationale: As the methyl donor, an adequate supply of SAM is critical for the EryG-catalyzed reaction.[8] Increasing the intracellular SAM concentration can enhance the methylation of Erythromycin C.

    • Protocol:

      • Precursor Feeding: Supplement the fermentation medium with L-methionine, a precursor for SAM biosynthesis.[6] Start with a concentration range of 1-5 g/L and optimize based on experimental results.

      • Genetic Enhancement: Overexpress the SAM synthetase gene (metK) to boost the endogenous production of SAM.[8] This can be achieved using similar genetic engineering techniques as described for eryG.

  • Refine Fermentation Parameters:

    • Rationale: The optimal conditions for cell growth may not align with those for maximum secondary metabolite production and purity.

    • Protocol:

      • Temperature Optimization: Evaluate a range of temperatures (e.g., 28°C to 35°C) during the production phase.[9] Lower temperatures may sometimes favor the activity of specific enzymes.

      • pH Control: Maintain the pH of the fermentation broth within a narrow range (typically 6.5-7.5) using automated acid/base feeding.[10]

      • Precursor Supply (n-propanol): The addition of n-propanol can influence erythromycin production.[10][11] An appropriate feed rate is crucial for both cell growth and secondary metabolism.[12]

Troubleshooting Workflow

Troubleshooting_Workflow A High Erythromycin C Detected B Analyze Fermentation Data (pH, Temp, DO, Nutrient Levels) A->B C Are Fermentation Parameters Optimal? B->C D Optimize Fermentation Conditions (Temp, pH, Feeding Strategy) C->D No E Quantify Intracellular SAM Levels C->E Yes K Re-evaluate Erythromycin A:C Ratio D->K F Is SAM Limiting? E->F G Supplement with L-Methionine Overexpress metK gene F->G Yes H Assess eryG Expression Levels F->H No G->K I Is eryG Expression Low? H->I J Overexpress eryG gene I->J Yes I->K No J->K

Caption: Workflow for Troubleshooting High Erythromycin C.

Problem 2: Inconsistent Erythromycin A to C Ratios Across Batches

Symptoms:

  • Significant variability in the purity of Erythromycin A from one fermentation run to another, even with the same strain and media.

Root Cause Analysis:

Batch-to-batch inconsistency often points to a lack of tight control over process parameters or variability in raw materials.

Solutions:

  • Standardize Inoculum Preparation:

    • Rationale: The age, viability, and metabolic state of the inoculum can significantly impact the kinetics of the fermentation.

    • Protocol:

      • Implement a strict protocol for inoculum development, including standardized culture age, cell density, and number of passages.

      • Use cryopreserved cell banks to ensure a consistent starting culture for each batch.

  • Qualify Raw Materials:

    • Rationale: The quality of complex media components, such as soybean meal and yeast extract, can vary between suppliers and even between lots from the same supplier.[10]

    • Protocol:

      • Establish quality control specifications for all raw materials.

      • Test new lots of critical raw materials in small-scale fermentations before use in production.

  • Implement Robust Process Analytical Technology (PAT):

    • Rationale: Real-time monitoring and control of critical process parameters can help maintain consistency.

    • Protocol:

      • Utilize online sensors for continuous monitoring of pH, dissolved oxygen, and temperature.

      • Consider advanced techniques like online capacitance measurement to monitor biomass and cell physiology.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Erythromycin C formation?

Erythromycin C is a natural intermediate in the biosynthesis of Erythromycin A.[1] It is formed from its precursor, Erythromycin D, through a hydroxylation reaction at the C-12 position, catalyzed by the enzyme EryK.[3][13] Erythromycin C then serves as the substrate for the final step in Erythromycin A synthesis, which is the methylation of the mycarose sugar moiety by the EryG methyltransferase.[3][5]

Q2: Are there analytical methods to accurately quantify Erythromycin A and C?

Yes, High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying Erythromycin A, B, C, and other related impurities.[11][14] A typical method involves a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile, delivered in a gradient mode.[14] Detection is usually performed using UV absorbance at around 215 nm.[14]

Q3: Can downstream processing effectively remove Erythromycin C?

While the primary strategy should be to minimize its formation during fermentation, downstream purification processes can be employed to reduce Erythromycin C levels.[15] Techniques such as liquid-liquid extraction and chromatography can be optimized to selectively separate Erythromycin A from C.[15][16] For instance, reverse extraction using a buffered aqueous solution at a specific pH can preferentially remove Erythromycin C from an organic solvent phase containing both compounds.[16] Adsorption chromatography using macroporous resins has also been shown to be effective.[13][15]

Q4: What is the impact of Erythromycin C on the final drug product?

Erythromycin C is considered an impurity that can affect the quality and efficacy of the final drug product.[] It generally exhibits lower antibacterial activity compared to Erythromycin A.[][13] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits on the levels of impurities, including Erythromycin C, in pharmaceutical-grade Erythromycin.[]

Q5: Besides genetic engineering, what are the most critical fermentation parameters to control for minimizing Erythromycin C?

Beyond genetic modifications, the most critical parameters are:

  • Nutrient Feeding Strategy: A well-controlled feeding strategy for carbon sources (like glucose) and precursors (like n-propanol) is essential to maintain a balanced metabolism geared towards Erythromycin A production.[12][13]

  • Dissolved Oxygen (DO): Maintaining an adequate supply of dissolved oxygen is crucial, as the hydroxylation and other steps in the biosynthetic pathway are oxygen-dependent.

  • pH and Temperature: As discussed in the troubleshooting section, strict control of pH and temperature is vital for optimal enzyme function.[9][10]

Comparative Data on Fermentation Strategies
StrategyKey ParameterExpected Outcome on Erythromycin CReference
Genetic Engineering Overexpression of eryG and eryKSignificant reduction in Erythromycin C and B, with increased conversion to Erythromycin A.[7]
Precursor Feeding Controlled n-propanol feed rateImproved quality of Erythromycin A.[12]
Process Control Optimized pH (e.g., 6.5-7.5)Stable production phase, minimizing byproduct formation.[10]
Process Control Optimized Temperature (e.g., 28-35°C)Enhanced Erythromycin production.[9]

References

  • American Chemical Society. Biosynthesis of Erythromycin and Rapamycin. Available from: [Link]

  • Frontiers. Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of Erythromycin in Saccharopolyspora erythraea. Available from: [Link]

  • ResearchGate. Controlling the feed rate of propanol to optimize erythromycin fermentation by on-line capacitance and oxygen uptake rate measurement. Available from: [Link]

  • ResearchGate. Biosynthetic pathway of erythromycin A. Available from: [Link]

  • PubMed. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets. Available from: [Link]

  • Slideshare. Production of erythromycin. Available from: [Link]

  • Scholars Research Library. New Generation Separation and Identification Methods for Erythromycin. Available from: [Link]

  • ResearchGate. Separation of erythromycin A and erythromycin C by reverse extraction of buffer solution. Available from: [Link]

  • MDPI. CRISPR/Cas9-Mediated Multi-Locus Promoter Engineering in ery Cluster to Improve Erythromycin Production in Saccharopolyspora erythraea. Available from: [Link]

  • MDPI. Industrial Catalytic Production Process of Erythromycin. Available from: [Link]

  • PNAS. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea. Available from: [Link]

  • UNIDO. ERYTHROMYCIN PRODUCTION IN THE PHARMACEUTICAL INDUSTRY. Available from: [Link]

  • PubMed Central. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. Available from: [Link]

  • ResearchGate. Optimization of process parameters for erythromycin production under solid state fermentation by Saccharopolyspora erythraea NCIMB 12462. Available from: [Link]

  • National Institutes of Health. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • PubMed. A genetically engineered strain of Saccharopolyspora erythraea that produces 6,12-dideoxyerythromycin A as the major fermentation product. Available from: [Link]

  • ResearchGate. Liquid chromatographic and spectrophotometric methods for the determination of erythromycin stearate and trimethoprim in tablets. Available from: [Link]

  • PubMed. S-Adenosylmethionine (SAM) and antibiotic biosynthesis: effect of external addition of SAM and of overexpression of SAM biosynthesis genes on novobiocin production in Streptomyces. Available from: [Link]

  • Frontiers. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics. Available from: [Link]

  • National Institutes of Health. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination. Available from: [Link]

  • Taylor & Francis Online. EXTRACTION-COLORIMETRIC METHOD FOR THE DETERMINATION OF ERYTHROMYCIN AND ITS ESTERS IN DOSAGE FORMS USING CHR. Available from: [Link]

  • ResearchGate. The Research of General Reaction: Synthesis of Erythromycin Derivatives Impurities about N-demonomethyl Compounds. Available from: [Link]

  • MDPI. Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale. Available from: [Link]

  • European Patent Office. A process for the purification of erythromycin. Available from: [Link]

  • National Institutes of Health. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India. Available from: [Link]

  • PubMed. Cloning and sequence analysis of genes involved in erythromycin biosynthesis in Saccharopolyspora erythraea: sequence similarities between EryG and a family of S-adenosylmethionine-dependent methyltransferases. Available from: [Link]

  • PubMed Central. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103. Available from: [Link]

  • National Institutes of Health. Erythromycin Formulations—A Journey to Advanced Drug Delivery. Available from: [Link]

  • IUBMB Enzyme Nomenclature. EC 2.1.1.254. Available from: [Link]

  • YouTube. Biochemistry | The SAM Cycle (S-Adenosylmethionine Cycle). Available from: [Link]

  • National Institutes of Health. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antibacterial Potency of Erythromycin, 3''-O-demethyl-erythromycin, and Erythromycin A

For Researchers, Scientists, and Drug Development Professionals Introduction Erythromycin, a cornerstone of macrolide antibiotics since its discovery in 1952, remains a critical tool in combating a wide spectrum of bacte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a cornerstone of macrolide antibiotics since its discovery in 1952, remains a critical tool in combating a wide spectrum of bacterial infections. Produced by the bacterium Saccharopolyspora erythraea, commercial erythromycin is typically a mixture of several related compounds, with Erythromycin A being the most abundant and clinically significant component. Understanding the nuances of the antibacterial potency among its various forms, including its metabolites and derivatives, is paramount for the informed development of new antimicrobial agents and the effective design of research studies.

This guide provides an in-depth, objective comparison of the antibacterial potency of Erythromycin, its principal active component Erythromycin A, and a key derivative, 3''-O-demethyl-erythromycin A (also known as Erythromycin C). By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the efficacy of these vital compounds. We will delve into supporting experimental data, detail the methodologies for assessing antibacterial potency, and explore the underlying mechanisms of action and resistance.

The Molecules at a Glance: Chemical Structures

The subtle yet significant differences in the chemical structures of Erythromycin A and its 3''-O-demethylated counterpart, Erythromycin C, are foundational to their differing antibacterial activities. Erythromycin A possesses a methyl group at the 3'' position of the cladinose sugar, which is absent in Erythromycin C.

Erythromycin A

  • Molecular Formula: C37H67NO13[1]

  • Molecular Weight: 733.93 g/mol [1]

3''-O-demethyl-erythromycin A (Erythromycin C)

  • Molecular Formula: C36H65NO13

  • Molecular Weight: 719.91 g/mol

This seemingly minor alteration—the removal of a single methyl group—has a discernible impact on the molecule's interaction with its bacterial target, as will be explored in the following sections.

Comparative Antibacterial Potency: A Data-Driven Analysis

The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency.

Erythromycin A: The Potent Parent Compound

Erythromycin A is widely recognized as the most active component of the erythromycin complex.[2] Its antibacterial spectrum is primarily directed against Gram-positive bacteria, with some activity against select Gram-negative organisms.[3]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Erythromycin A against various bacterial strains.

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.25 - >64[1][4]
Streptococcus pyogenes≤0.125[5]
Streptococcus pneumoniae0.008 - 0.06[6]
Mycoplasma pneumoniae0.0019 - 0.0078[1]
Legionella pneumophila0.008 - 1[1]
Haemophilus influenzae0.5 - >200
Bordetella pertussis0.03 - 0.125

Note: MIC values can vary depending on the specific strain and the testing methodology used.

3''-O-demethyl-erythromycin A (Erythromycin C): A Less Potent Derivative

Research comparing the different forms of erythromycin has consistently demonstrated that 3''-O-demethyl-erythromycin A (Erythromycin C) exhibits a lower antibacterial potency than Erythromycin A. Studies have shown that Erythromycin C has approximately half the activity of Erythromycin A.[3] This reduction in potency is a direct consequence of the structural change at the 3'' position of the cladinose sugar.

The methyl group present in Erythromycin A is believed to contribute to a more favorable binding interaction with the bacterial ribosome, the target site of macrolide antibiotics. Its absence in Erythromycin C likely results in a weaker association, necessitating a higher concentration of the drug to achieve the same level of protein synthesis inhibition. This underscores the critical role of the cladinose sugar's methylation pattern in the overall antibacterial efficacy of erythromycin.

Mechanism of Action and Bacterial Resistance Strategies

The antibacterial effect of erythromycin and its derivatives is bacteriostatic, meaning they inhibit the growth and replication of bacteria rather than killing them outright. This is achieved through the targeted disruption of bacterial protein synthesis.

Erythromycins bind to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1] Specifically, they interact with the 23S ribosomal RNA (rRNA) within the 50S subunit, obstructing the exit tunnel through which newly synthesized polypeptide chains emerge. This blockage prevents the elongation of the polypeptide chain, effectively halting protein production and, consequently, bacterial growth.

Erythromycin_Mechanism_of_Action Erythromycin Mechanism of Action Erythromycin Erythromycin Binding Binds to 23S rRNA Erythromycin->Binding targets Ribosome Bacterial 50S Ribosomal Subunit Binding->Ribosome on Blockage Blocks Polypeptide Exit Tunnel Binding->Blockage results in Inhibition Inhibition of Protein Synthesis Blockage->Inhibition leading to Growth_Arrest Bacterial Growth Arrest (Bacteriostatic Effect) Inhibition->Growth_Arrest

Caption: Mechanism of action of Erythromycin.

However, the clinical utility of erythromycin is threatened by the emergence of bacterial resistance. The two primary mechanisms of resistance are:

  • Target Site Modification: This is the most common form of resistance and is mediated by erm (erythromycin ribosome methylation) genes. These genes encode for methyltransferase enzymes that add one or two methyl groups to a specific adenine residue in the 23S rRNA. This methylation alters the conformation of the ribosomal binding site, reducing the affinity of erythromycin and rendering it ineffective.

  • Active Efflux: Some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell. The mef (macrolide efflux) genes encode for such pumps, which effectively reduce the intracellular concentration of erythromycin to sub-inhibitory levels.

Rigorous Evaluation: Experimental Methodologies

The determination of antibacterial potency is a cornerstone of antimicrobial research. The following are standardized, self-validating protocols for assessing the in vitro activity of compounds like erythromycin.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Experimental Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound (e.g., Erythromycin A or C) in a suitable solvent. Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (or another appropriate broth for the test organism).

  • Inoculum Preparation: Culture the bacterial strain of interest overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Data Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

MIC_Determination_Workflow Broth Microdilution MIC Determination Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Microtiter Plate start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate with the prepared inoculum.

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of the antimicrobial agent (e.g., 15 µg for erythromycin) onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Zone Measurement: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

  • Interpretation: Compare the measured zone diameter to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

Conclusion

  • Erythromycin A is the most potent component of the erythromycin complex.

  • 3''-O-demethylation at the cladinose sugar (Erythromycin C) reduces antibacterial activity by approximately half , highlighting the critical role of this functional group in the drug's interaction with its ribosomal target.

  • A thorough understanding of the standardized methodologies for assessing antibacterial potency , such as MIC determination and disk diffusion, is essential for generating reliable and reproducible data.

  • The persistent challenge of bacterial resistance necessitates ongoing research into the mechanisms of action of existing antibiotics and the development of novel derivatives that can circumvent these resistance strategies.

By leveraging this detailed comparison and the accompanying experimental protocols, the scientific community can continue to build upon the legacy of erythromycin in the ongoing fight against bacterial infections.

References

  • Kibwage, I. O., Hoogmartens, J., Roets, E., Vanderhaeghe, H., Verbist, L., Dubost, M., Pascal, C., Petitjean, P., & Levol, G. (1985). Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrobial Agents and Chemotherapy, 28(5), 630–633. [Link]

  • Kibwage, I. O., Hoogmartens, J., Roets, E., Vanderhaeghe, H., Verbist, L., Dubost, M., Pascal, C., Petitjean, P., & Levol, G. (1985). Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives. Antimicrobial Agents and Chemotherapy, 28(5), 630–633. [Link]

  • Zahradnický, J., Kubínová, D., & Kederová, M. (2016). Trends in the minimum inhibitory concentrations of erythromycin, clarithromycin, azithromycin, ciprofloxacin, and trimethoprim/sulfamethoxazole for strains of Bordetella pertussis isolated in the Czech Republic in 1967-2015. Central European Journal of Public Health, 24(4), 288–292. [Link]

  • U.S. Food and Drug Administration. (2013). ERYTHROMYCIN ERYTHROMYCIN TABLETS, USP TABLETS, USP. Retrieved from [Link]

  • Fass, R. J. (1993). Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci. Antimicrobial Agents and Chemotherapy, 37(4), 910–912. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12560, Erythromycin. Retrieved February 3, 2026 from [Link].

  • Wesgate, R., & Taylor, P. W. (2004). Enhanced resistance to erythromycin is conferred by the enterococcal msrC determinant in Staphylococcus aureus. The Journal of Antimicrobial Chemotherapy, 54(2), 541–544. [Link]

  • Lina, G., Quaglia, A., Reverdy, M. E., Leclercq, R., Vandenesch, F., & Etienne, J. (1999). Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969. Antimicrobial Agents and Chemotherapy, 43(6), 1387–1391. [Link]

  • Seppälä, H., Nissinen, A., Yu, Q., & Huovinen, P. (1993). Erythromycin Resistance Genes in Group A Streptococci in Finland. Antimicrobial Agents and Chemotherapy, 37(5), 969–973. [Link]

  • Phillips, I., & King, A. (1988). Comparative in-vitro activity of erythromycin, vancomycin and pristinamycin. The Journal of Antimicrobial Chemotherapy, 22 Suppl A, 11–16. [Link]

  • Leclercq, R., & Courvalin, P. (1991). Bacterial resistance to macrolide, lincosamide, and streptogramin antibiotics by target modification. Antimicrobial Agents and Chemotherapy, 35(7), 1267–1272. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Wikipedia. (2024, January 29). Erythromycin. In Wikipedia. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Alós, J. I., Aracil, B., Gómez-Garcés, J. L., & Spanish Group for the Study of Respiratory Tract Infections. (1998). Emergence of Erythromycin-Resistant, Clindamycin-Susceptible Streptococcus pyogenes Isolates in Madrid, Spain. Antimicrobial Agents and Chemotherapy, 42(4), 984–985. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10010092, N-Demethylerythromycin A. Retrieved February 3, 2026 from [Link].

  • ResearchGate. (n.d.). Potencies of erythromycin A, B, C, and D expressed as percentage of... Retrieved from [Link]

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Comparative

A Comparative Guide to Pharmacopeial Impurity Limits for Erythromycin's 3''-O-demethyl Metabolite

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Erythromycin, a widely-used macrolide antibiotic, is no exception.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Erythromycin, a widely-used macrolide antibiotic, is no exception. Its efficacy and safety are directly linked to the control of related substances, which can arise during fermentation, synthesis, or degradation.[1] This guide provides an in-depth comparison of the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) standards for a key Erythromycin impurity: 3''-O-demethyl-erythromycin , also known as Erythromycin C .

This analysis is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which mandate the reporting, identification, and qualification of impurities to ensure drug product safety.[2] Understanding the nuances between major pharmacopeial requirements is critical for global drug development and regulatory compliance.

The Impurity in Focus: 3''-O-demethyl-erythromycin (Erythromycin C)

Erythromycin is a mixture of macrolides, with Erythromycin A being the main active component.[] Erythromycin C, or 3''-O-demethyl-erythromycin, is a closely related substance that differs from Erythromycin A by the absence of a methyl group on the cladinose sugar. While it possesses some antibacterial activity, its presence in the final drug product must be strictly controlled.

Pharmacopeial Limits: A Head-to-Head Comparison

Both the USP and EP set stringent limits on the levels of Erythromycin C in the drug substance. The acceptance criteria are harmonized between the two pharmacopeias, reflecting a global consensus on the safe limits for this particular impurity.

Impurity NamePharmacopeiaAcceptance Criterion
Erythromycin C (3''-O-demethyl-erythromycin)USPNot more than 5.0%
Erythromycin C (3''-O-demethyl-erythromycin)EPMaximum 5.0 per cent

This data is compiled from the current USP and EP monographs for Erythromycin and Erythromycin Ethylsuccinate.[4][5][6]

In addition to the specific limit for Erythromycin C, both pharmacopeias control other related substances, such as Erythromycin B, and the total sum of specified impurities. The USP monograph, for instance, stipulates that the sum of Erythromycin A, B, and C must be between 85.0% and 100.5%.[4][5]

The Analytical Approach: High-Performance Liquid Chromatography (HPLC)

To enforce these limits, both pharmacopeias prescribe High-Performance Liquid Chromatography (HPLC) as the analytical method of choice. HPLC offers the necessary specificity and sensitivity to separate and quantify Erythromycin C from the main component and other related substances.

Causality Behind Experimental Choices

The selection of HPLC parameters is not arbitrary; each component is chosen to ensure a robust and reliable separation based on the physicochemical properties of erythromycins.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is universally employed.[7][8] Erythromycins are large, moderately polar molecules, and the C18 stationary phase provides the necessary hydrophobic interactions to retain and separate these compounds effectively.

  • Mobile Phase: The mobile phase is typically a buffered aqueous-organic mixture. A high pH (around 8.0-9.0) is crucial for the analysis.[4] At this pH, the tertiary amine on the desosamine sugar of erythromycin is in its non-ionized form, which improves peak shape and retention on the C18 column. Phosphate buffers are common due to their excellent buffering capacity in this pH range. Acetonitrile and methanol are used as organic modifiers to control the elution strength.[4][7]

  • Column Temperature: An elevated column temperature (e.g., 65 °C) is often specified.[8][9] This reduces the viscosity of the mobile phase, improving efficiency and reducing backpressure. It can also enhance the kinetics of the separation, leading to sharper peaks and better resolution between closely eluting impurities.

  • Detection: UV detection at a low wavelength, typically around 210-215 nm, is used.[7][8][10] Erythromycins lack a strong chromophore, but they exhibit absorbance in the far UV region, making this a suitable, albeit not highly sensitive, detection method. This necessitates injecting relatively concentrated samples.[1]

Comparative Overview of HPLC Methodologies

While the core principles are the same, minor differences can exist in the specific parameters outlined by the USP and EP. The following table provides a comparative summary based on current monograph information.

ParameterUSP MethodEP (BP) Method
Column L21 packing (Styrene-divinylbenzene copolymer), 4.6-mm × 25-cmXTerra RP18 (or similar), 4.6 mm x 250 mm, 3.5 µm
Mobile Phase Mixture of "Solution A" (buffered aqueous/t-butyl alcohol/acetonitrile), acetonitrile, and water (5:2:1) at pH 9.0Gradient elution with Mobile Phase A and B. A: Buffered water/acetonitrile. B: Buffered water/acetonitrile.
Buffer Dibasic potassium phosphate adjusted to pH 9.0Dipotassium hydrogen phosphate adjusted to pH 7.0
Flow Rate Approx. 2 mL/min1.0 mL/min
Column Temperature 65 °C65 °C
Detection UV at 215 nmUV at 210 nm
Injection Volume Not specified, typically determined during validation.100 µL

This table is a synthesis of data from the USP Erythromycin monograph and the British Pharmacopoeia (BP) 2021 monograph for Erythromycin Stearate Tablets, which is harmonized with the EP.[4][9][11]

Experimental Protocol: A Self-Validating HPLC Workflow

The following is a representative step-by-step protocol for the determination of Erythromycin C, designed as a self-validating system incorporating system suitability tests (SSTs) as mandated by pharmacopeias.

1. Preparation of Solutions:

  • Diluent: Prepare a mixture of pH 8.0 phosphate buffer and methanol (e.g., 40:60 v/v).
  • Standard Solution: Accurately weigh and dissolve USP Erythromycin RS or EP Erythromycin CRS in the Diluent to a known concentration (e.g., 0.5 mg/mL).
  • System Suitability Solution (SSS): Use a reference standard specifically designed for system suitability (e.g., Erythromycin for system suitability CRS) which contains known amounts of Erythromycin A, B, C, and other specified impurities. Alternatively, prepare a solution containing known concentrations of Erythromycin A, B, and C reference standards.
  • Test Solution: Accurately weigh and dissolve the Erythromycin sample under investigation in the Diluent to the same concentration as the Standard Solution.

2. Chromatographic System:

  • Set up an HPLC system with the column, mobile phase, and conditions as specified in the relevant pharmacopeia (see table above).
  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. System Suitability Testing (SST):

  • Inject the SSS multiple times (typically 5 or 6 replicates).
  • Evaluate Key Parameters:
  • Resolution: The resolution between the Erythromycin C peak and the adjacent peaks (e.g., Erythromycin A) must be greater than a specified value (e.g., R > 2.0).
  • Tailing Factor: The tailing factor for the Erythromycin A peak should not be more than a specified value (e.g., T ≤ 2.0).
  • Relative Standard Deviation (RSD): The %RSD of the peak areas for replicate injections of Erythromycin A should be not more than 2.0%.
  • The analysis can only proceed if all SST criteria are met. This ensures the chromatographic system is performing adequately for the intended analysis.

4. Analysis:

  • Inject the Diluent (as a blank) to ensure no interfering peaks are present.
  • Inject the Standard Solution and the Test Solution.
  • Identify the peaks based on their retention times relative to the standards.

5. Calculation:

  • Calculate the percentage of Erythromycin C in the sample using the peak areas obtained from the chromatograms of the Standard Solution and the Test Solution, applying the standard formula for external standard quantification.

Visualization of the Analytical Workflow

The logical flow of the analytical process, from sample receipt to final result, can be visualized as follows:

Caption: Workflow for Erythromycin C impurity testing.

Conclusion

The pharmacopeial standards for 3''-O-demethyl-erythromycin (Erythromycin C) in both the USP and EP are harmonized, setting a maximum limit of 5.0%. This unified standard simplifies the requirements for pharmaceutical manufacturers aiming for global market access. The prescribed analytical methods, centered around high-pH reverse-phase HPLC, are scientifically sound and designed to provide the necessary specificity and robustness for accurate impurity quantification. For researchers and drug development professionals, a thorough understanding of these methods and the rationale behind them is essential for developing and maintaining compliant, high-quality Erythromycin drug products.

References

  • uspbpep.com. USP Monographs: Erythromycin. Available from: [Link]

  • SynThink Research Chemicals. Erythromycin EP Impurities & USP Related Compounds. Available from: [Link]

  • USP29-NF24. USP Monographs: Erythromycin. Available from: [Link]

  • PubMed. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets. Available from: [Link]

  • Government of Canada. ERYC (erythromycin) - [Product Monograph Template - Standard]. Available from: [Link]

  • The International Pharmacopoeia. Erythromycin Monograph. Available from: [Link]

  • uspbpep.com. ERYTHROMYCIN ETHYLSUCCINATE Erythromycini ethylsuccinas. Available from: [Link]

  • ResearchGate. Separation and Validation of Comprehensive Impurities in Erythromycin Tablets by using Rp-HPLC method. Available from: [Link]

  • ResearchGate. Determination of erythromycin and related substances in enteric-coated tablet formulations by reversed-phase liquid chromatography. Available from: [Link]

  • Ingenta Connect. A rapid HPLC-UV method for the quantification of erythromycin in dermatological preparations. Available from: [Link]

  • European Medicines Agency. Overview of comments received on Guideline on setting specifications for related impurities in antibiotics. Available from: [Link]

  • ResearchGate. A Validated RP-LC Method for the Determination of Erythromycin an Oxime and Related Substances. Available from: [Link]

  • British Pharmacopoeia. Erythromycin Gastro-resistant Tablets – BP 2021. Available from: [Link]

  • British Pharmacopoeia. Erythromycin Stearate Tablets – BP 2021. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Erythromycin A Immunoassay Specificity: The Challenge of Erythromycin C Cross-Reactivity

For researchers, clinical chemists, and quality control professionals, the accurate quantification of Erythromycin A is paramount. Whether monitoring therapeutic drug levels, ensuring food safety, or conducting pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical chemists, and quality control professionals, the accurate quantification of Erythromycin A is paramount. Whether monitoring therapeutic drug levels, ensuring food safety, or conducting pharmacokinetic studies, the reliability of your data hinges on the specificity of your analytical method. Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are workhorses in this field due to their sensitivity and high-throughput capabilities.[1] However, their accuracy is fundamentally tied to the antibody's ability to distinguish the target analyte from structurally similar molecules.

This guide provides an in-depth analysis of a critical specificity challenge in Erythromycin A quantification: cross-reactivity with its closely related analogue, Erythromycin C. We will explore the structural basis for this interaction, present available comparative data, and provide a self-validating experimental protocol to empower you to rigorously assess the performance of your own Erythromycin A immunoassay.

The Molecular Basis of Cross-Reactivity: A Tale of Two Sugars

Erythromycin is not a single entity but a family of related compounds, with Erythromycin A being the most abundant and possessing the highest antibacterial activity.[2] Immunoassays for Erythromycin A are typically competitive, where erythromycin in a sample competes with a labeled form of the drug for a limited number of antibody binding sites.[3] The specificity of these assays is therefore dictated by the antibody's affinity for the unique structural features of Erythromycin A.

The potential for cross-reactivity with Erythromycin C arises from their profound structural similarity. Both molecules share the same 14-membered macrolide lactone ring and the desosamine sugar. The sole difference lies in a single functional group on the cladinose sugar moiety.[4] In Erythromycin A, the C-3' position of the cladinose sugar is O-methylated. In Erythromycin C, this position lacks the methyl group and instead has a hydroxyl group.[4]

This seemingly minor difference is the critical epitope distinction for a highly specific antibody. If the antibody's paratope primarily recognizes regions of the molecule shared by both A and C (e.g., the lactone ring or desosamine), significant cross-reactivity will occur, leading to an overestimation of Erythromycin A concentration.

ELISA_Workflow Workflow for Determining Cross-Reactivity in a Competitive ELISA. prep 1. Prepare Serial Dilutions - Erythromycin A (Standards) - Erythromycin C (Cross-Reactant) add_samples 2. Add Standards & Cross-Reactant to Antibody-Coated Plate (50µL/well) prep->add_samples add_conjugate 3. Add HRP-Conjugate & Antibody (50µL each per well) add_samples->add_conjugate incubate1 4. Incubate (e.g., 30 min @ 25°C) add_conjugate->incubate1 wash 5. Wash Plate (3-4x) (Removes unbound reagents) incubate1->wash add_substrate 6. Add TMB Substrate (100µL/well) wash->add_substrate incubate2 7. Incubate for Color Development (e.g., 15 min @ 25°C, dark) add_substrate->incubate2 stop_reaction 8. Add Stop Solution (50µL/well) incubate2->stop_reaction read_plate 9. Read Absorbance (OD) at 450 nm stop_reaction->read_plate analyze 10. Data Analysis - Plot Dose-Response Curves - Determine IC50 for Ery A & Ery C read_plate->analyze calculate 11. Calculate % Cross-Reactivity analyze->calculate

Caption: Workflow for Determining Cross-Reactivity in a Competitive ELISA.

Conclusion and Recommendations

The potential for Erythromycin C to cross-react in an Erythromycin A immunoassay is a tangible risk that can compromise data integrity. The structural similarity between the two molecules necessitates a careful and critical evaluation of assay specificity. As demonstrated, relying solely on manufacturer-provided data may be insufficient, as information on key analogues like Erythromycin C is often missing.

By implementing the detailed validation protocol described in this guide, researchers can move beyond ambiguity and generate their own robust, reliable specificity data. This empirical approach is the cornerstone of good laboratory practice and ensures that the analytical results are truly reflective of the Erythromycin A concentration in the sample. Ultimately, understanding and quantifying the cross-reactivity of your immunoassay is not merely a validation exercise; it is a fundamental requirement for producing authoritative and trustworthy scientific data.

References

  • Wikipedia. Erythromycin. [Link]

  • Pharmaceutical chemistry. Macrolides. [Link]

  • ResearchGate. Structure of erythromycin A, erythromycin B and anhydroerythromycin and... [Link]

  • EuroProxima. ERYTHROMYCIN ELISA A competitive enzyme immunoassay for screening and quantitative analysis of erythromycin in various matrices. [Link]

  • EuroProxima. ERYTHROMYCIN ELISA (5151ERY). [Link]

  • Immunomart. erythromycin ELISA TEST KIT. [Link]

  • Elabscience. ERY (Erythromycin) ELISA Kit (E-FS-E083). [Link]

  • Assay Genie. Technical Manual ERY (Erythromycin) ELISA Kit. [Link]

  • PubChem. Erythromycin. [Link]

  • ResearchGate. In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • National Institutes of Health. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. [Link]

  • Assay Genie. ERY (Erythromycin) ELISA Kit (FSES0055). [Link]

  • BioAgilytix. New FDA Guidance on Developing and Validating Assays for ADA Detection: Key Updates and Clarifications. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Royal Society of Chemistry. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors. [Link]

  • ResearchGate. Chemical structures of erythromycin A, clarithromycin, tylosin, roxithromycin, and azithromycin. [Link]

  • Bio-Rad. ELISA Results - Quantitative, Qualitative and Sensitivity. [Link]

  • National Institutes of Health. Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. [Link]

  • Regulations.gov. Guidance for Industry - Assay Development for Immunogenicity Testing of Therapeutic Proteins. [Link]

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Comparative

Benchmarking Reference Standards for Erythromycin Impurity C: A Comparative Qualification Guide

Executive Summary In the development of macrolide antibiotics, the qualification of reference standards for process-related impurities is a critical bottleneck.[1] Erythromycin Impurity C (3''-O-demethylerythromycin A) p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of macrolide antibiotics, the qualification of reference standards for process-related impurities is a critical bottleneck.[1] Erythromycin Impurity C (3''-O-demethylerythromycin A) presents a unique challenge due to its weak UV chromophore, hygroscopic nature, and structural similarity to the parent API.[2][1][3]

This guide objectively compares three sourcing strategies: Pharmacopoeial Primary Standards (USP/EP) , Qualified Secondary Standards , and Commercial "Research Grade" Materials .[2][1]

The Verdict: While Pharmacopoeial standards remain the regulatory anchor for final release testing, they are cost-prohibitive for routine process optimization.[2][1][3] However, "Research Grade" standards frequently fail mass balance tests due to unquantified water and solvent content, leading to potency errors of >5%.[2][1] A rigorously qualified Secondary Standard, validated via qNMR and Mass Balance, is the only scientifically robust and cost-effective alternative for routine development. [2][1][3]

Part 1: The Challenge of Impurity C

Structural Significance

Erythromycin Impurity C (also known as Erythromycin C) differs from the parent Erythromycin A by a single methylation site on the cladinose sugar ring.[2]

  • Erythromycin A: Contains a 3''-O-methyl group.[2][1][3]

  • Impurity C: Contains a 3''-O-hydroxyl group (demethylated).[2][1][3][4]

Impact: This seemingly minor change increases polarity, significantly altering retention time (RRT ~0.55 relative to Erythromycin A in USP methods) and increasing hygroscopicity.[2][1]

The "Invisible" Error

Macrolides possess weak UV absorbance. Standard purity assays using UV at 254 nm are useless .[2] Detection requires low-wavelength UV (210 nm) or Electrochemical Detection (ECD).[2][1][3] Furthermore, "Research Grade" certificates often report "Area %" purity without correcting for water (KF) or Residual Solvents (ROI), which can account for 3–8% of the mass in macrolides.[2][1]

Part 2: Comparative Analysis of Standard Types

The following table benchmarks the three distinct classes of reference materials available to the analyst.

FeaturePharmacopoeial (USP/EP) Qualified Secondary Standard Research Grade (Commercial)
Primary Use Final Release / Dispute ResolutionRoutine QC / Process DevelopmentEarly R&D / Identification Only
Traceability Legal Reference (Gold Standard)Traceable to Primary via qNMR/Mass BalanceOften Unknown / Manufacturer Internal
Purity Assignment Absolute (Assigned Value)Calculated (Mass Balance or qNMR)Area % Only (High Risk)
Water/Solvent Data Accounted for in "As Is" valueExplicitly Quantified (KF/TGA)Frequently Missing
Cost Efficiency Low (

$ per mg)
High ($ per g)Medium ($ per mg)
Risk Profile Zero Regulatory RiskLow (If fully characterized)High (Potency Overestimation)

Part 3: The Self-Validating Qualification Workflow

To transition from a risky "Research Grade" material to a "Qualified Secondary Standard," you must employ a self-validating system.[2][1][3] This workflow triangulates purity using two orthogonal methods: Mass Balance and Quantitative NMR (qNMR) .[2][5][6]

The Logic of Orthogonality[2]
  • Mass Balance:

    
    [2][1][3]
    
    • Weakness: Depends on the detector's response factor equality between impurity and parent.

  • qNMR: Direct molar ratio measurement against an NIST-traceable internal standard.[2][1][3]

    • Strength: Independent of chromophores and response factors.

Visualization of the Qualification Logic

QualificationWorkflow Start Raw Material (Impurity C Isolate) ID_Check Structural ID (1H-NMR, MS, IR) Start->ID_Check Parallel_Start ID_Check->Parallel_Start MB_Chrom HPLC Purity (210 nm) (Area %) Parallel_Start->MB_Chrom MB_Volatiles Volatiles Analysis (KF + TGA/GC) Parallel_Start->MB_Volatiles MB_Ash Residue on Ignition (ROI) Parallel_Start->MB_Ash qNMR_Prep qNMR Sample Prep (Internal Std: Maleic Acid) Parallel_Start->qNMR_Prep MB_Calc Mass Balance Calculation (Potency A) MB_Chrom->MB_Calc MB_Volatiles->MB_Calc MB_Ash->MB_Calc Comparison Compare Potency A vs B (Acceptance: < 1.0% Difference) MB_Calc->Comparison qNMR_Calc Molar Ratio Calculation (Potency B) qNMR_Prep->qNMR_Calc qNMR_Calc->Comparison Pass Qualified Secondary Standard (COA Generated) Comparison->Pass Pass Fail Reject / Re-Purify Comparison->Fail Fail

Figure 1: The "Self-Validating" Qualification Workflow. Note the parallel processing of Mass Balance and qNMR to ensure no "invisible" mass (like water or salts) is ignored.

Part 4: Experimental Protocols

Protocol A: HPLC Purity (Low Wavelength UV)

Objective: Establish chromatographic purity (Area %) for the Mass Balance equation.[2]

  • Column: XTerra RP18 or equivalent (High pH stable C18), 250 x 4.6 mm, 3.5 µm.[2][1][3]

  • Mobile Phase A: 0.2% Ammonia in Water (pH ~10.0).[2] Note: High pH is crucial for Erythromycin peak shape.[2][1]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 70% A / 30% B[2][1]

    • 20 min: 40% A / 60% B[2][1]

    • 30 min: 40% A / 60% B[2][1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Critical: 254 nm will miss the impurity).[2]

  • Temperature: 35°C.[2]

  • Acceptance Criteria: Main peak resolution > 2.0 from nearest neighbor.

Protocol B: qNMR (The Orthogonal Check)

Objective: Determine absolute potency directly, bypassing hygroscopicity errors.[2][1][3]

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent:

    
     (Methanol-d4) or 
    
    
    
    .[2][1][3]
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).[2][1][3]

    • Why Maleic Acid? High purity, non-hygroscopic, distinct singlet signal at ~6.3 ppm (in Methanol-d4) which does not overlap with the complex Erythromycin region (0.8 - 5.5 ppm).[2][1][3]

  • Relaxation Delay (D1): 30 seconds (Must be

    
     of the longest proton).
    
  • Calculation:

    
    [2][1][3]
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar Mass,
      
      
      = Weight,
      
      
      = Purity.[2][1][3]

Part 5: Case Study Data (Hypothetical)

The following data illustrates why "Research Grade" standards are dangerous for quantitative work.

ParameterResearch Grade (Vendor X)Qualified Secondary (In-House)USP Reference Standard
HPLC Purity (Area %) 98.5%99.1%N/A (Assigned)
Water Content (KF) Not Reported 4.2%Included in Label
Residual Solvents Not Reported 0.8%Included in Label
Residue on Ignition Not Reported 0.1%< 0.2%
True Potency (Mass Balance) Unknown (Likely ~93%) 94.1% 94.3%
qNMR Potency N/A93.9% N/A
Resulting Assay Error +5.5% (Overestimation) 0.2%0.0% (Baseline)

Analysis: The Research Grade vendor reported "98.5% Purity" based solely on HPLC. However, the material contained ~5% water/solvents (typical for macrolides).[2][1] Using the vendor's value would result in a 5.5% error in your impurity calculations, potentially causing false failures in batch release.[2]

Part 6: References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[3][7]

  • USP Monograph . Erythromycin.[1][4][8][9][10] United States Pharmacopeia.[3][4] (Current Revision). [2][1][3]

  • European Pharmacopoeia (Ph.[2] Eur.) . Erythromycin Monograph 0179. European Directorate for the Quality of Medicines. [2][1][3]

  • Pauli, G. F., et al. (2012).[2][1] Importance of Purity Evaluation in qNMR. Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010).[2][1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [2][1][3]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Erythromycin, 3''-O-demethyl- (Erythromycin C)

This guide provides a detailed protocol for the safe and compliant disposal of Erythromycin, 3''-O-demethyl-, a macrolide antibiotic also known as Erythromycin C[1]. As researchers and drug development professionals, our...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of Erythromycin, 3''-O-demethyl-, a macrolide antibiotic also known as Erythromycin C[1]. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemical compounds we handle. Improper disposal of Active Pharmaceutical Ingredients (APIs) like this one poses significant environmental risks, most notably the potential to promote antibiotic resistance in ecosystems[2]. This document offers a robust, self-validating framework to ensure that waste streams containing this compound are managed with the highest degree of safety and environmental stewardship.

Core Principles: Hazard Identification and Immediate Safety

Before handling Erythromycin, 3''-O-demethyl- for any purpose, including disposal, it is imperative to understand its potential hazards. Based on data for the parent Erythromycin compound and its analogs, this substance should be handled as a potentially hazardous material that may cause irritation and allergic reactions upon contact or inhalation[3].

Causality Behind Safety Measures: The primary goal of these precautions is to prevent sensitization and irritation by minimizing direct contact and eliminating the possibility of aerosolization. Macrolide antibiotics can be potent sensitizers[3].

Personal Protective Equipment (PPE)

Adherence to the correct PPE is the first line of defense. All personnel handling the compound must use the following:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves, tested according to EN 374.[4]To prevent skin contact and potential dermal sensitization.
Eye Protection Chemical safety goggles with side protection.[4]To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Required when handling powders outside of a ventilated enclosure or when dust is generated. A NIOSH-approved particulate filter respirator is recommended.[4]To prevent inhalation, which can cause respiratory tract irritation and allergic reactions.[3]
Engineering Controls and Safe Handling
  • Ventilation: Always handle the solid compound within a certified chemical fume hood or a powder containment hood to keep airborne concentrations low.[3][5]

  • Dust Prevention: Minimize the generation of dust during weighing and transfer. Use dry clean-up procedures for any residual powder.[3][6]

  • Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory area.[7]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately to prevent dispersal.

Step-by-Step Spill Cleanup:

  • Secure the Area: Cordon off the spill area to prevent entry.

  • Don PPE: Ensure you are wearing the full PPE described in Section 1.1.

  • Containment: For larger spills, cover with a plastic sheet to prevent dust from becoming airborne.

  • Dry Cleanup: Gently sweep or scoop the solid material using non-sparking tools. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

  • Collect Waste: Place the spilled material and any contaminated cleaning supplies (e.g., wipes, pads) into a designated, sealable, and clearly labeled container for hazardous chemical waste.[6][7][8]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by a detergent and water. Collect all cleaning materials as hazardous waste. A final wipe with a sodium hypochlorite solution can be used for thorough decontamination.[5]

The Core Directive: A Step-by-Step Disposal Protocol

The guiding principle for the disposal of Erythromycin, 3''-O-demethyl- is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its solutions be discharged into the sanitary sewer or disposed of in regular trash.[8][9] Such actions are prohibited by regulations like the EPA's Subpart P, which bans the sewering of hazardous pharmaceutical waste, and contribute directly to environmental contamination.[10]

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for correctly segregating different waste streams containing Erythromycin, 3''-O-demethyl-.

G cluster_types Waste Type? cluster_actions Disposal Action start Identify Waste Containing Erythromycin, 3''-O-demethyl- solid_powder Pure Solid / Powder start->solid_powder Is it solid? contaminated_ppe Contaminated PPE (Gloves, Wipes, etc.) start->contaminated_ppe Is it contaminated disposables? liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Is it liquid? empty_container Empty Stock Container start->empty_container Is it the original empty container? action_solid Collect in a dedicated, SEALED & LABELED Hazardous Solid Waste Container solid_powder->action_solid contaminated_ppe->action_solid action_liquid Collect in a dedicated, SEALED & LABELED Hazardous Liquid Waste Container liquid_waste->action_liquid action_decon Triple-rinse with appropriate solvent. Collect rinsate as liquid waste. Puncture/deface label and dispose of container per site policy. empty_container->action_decon final_disposal Transfer all sealed containers to your institution's Environmental Health & Safety (EH&S) for disposal via high-temperature incineration. action_solid->final_disposal action_liquid->final_disposal

Caption: Decision workflow for proper segregation and disposal of Erythromycin, 3''-O-demethyl- waste.

Protocol Steps:
  • Waste Classification: Identify the state of the waste. Is it the pure solid compound, contaminated consumables (e.g., pipette tips, gloves, weigh boats), a stock solution, or experimental liquid waste?

  • Segregation and Containment:

    • Solid Waste: All non-sharp solid waste, including residual powder and contaminated PPE, must be collected in a designated hazardous solid waste container. This container must be kept sealed when not in use.

    • Liquid Waste: All solutions containing Erythromycin, 3''-O-demethyl-, including stock solutions and solvent rinsate from cleaning glassware, must be collected in a compatible hazardous liquid waste container. Do not mix incompatible waste streams.

  • Labeling: Every waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "Erythromycin, 3''-O-demethyl-," and any other components in the container.

  • Final Disposition: The ultimate and required disposal method for this type of pharmaceutical waste is high-temperature incineration conducted at a licensed and approved hazardous waste facility.[6][10][11] This process is necessary to ensure the complete destruction of the active pharmaceutical ingredient. Arrange for pickup of your full, sealed waste containers through your institution's Environmental Health & Safety (EH&S) department or a certified waste management contractor.

Decontamination of Containers and Glassware

Empty stock containers and reusable glassware must be properly decontaminated before being discarded or returned to service.

  • Procedure:

    • Rinse the container or glassware three times with a solvent in which Erythromycin is freely soluble, such as ethanol.[12]

    • Collect all rinsate and add it to your hazardous liquid waste container.[8]

    • For empty stock bottles, deface or remove the original label to prevent misuse.[6][13]

    • After the solvent rinse, the glassware can be washed using standard laboratory procedures.

References

  • Safety Data Sheet: Erythromycin. Carl ROTH. [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Triumvirate Environmental. [Link]

  • Material Safety Data Sheet - Erythromycin. Cole-Parmer. [Link]

  • Safety Data Sheet: Erythromycin. Carl ROTH. [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]

  • Safety Data Sheet: Erythromycin. Carl ROTH. [Link]

  • Marine Macrolides to Tackle Antimicrobial Resistance of Mycobacterium tuberculosis. MDPI. [Link]

  • Erythromycin Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]

  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food and Drug Administration (FDA). [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erythromycin, 3''-O-demethyl-
Reactant of Route 2
Erythromycin, 3''-O-demethyl-
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